BenchChemオンラインストアへようこそ!

3-(2-Aminoethyl)-1H-indole-5,6,7-triol

Serotonin Transporter (SERT) Substrate Recognition Structure-Activity Relationship (SAR)

3-(2-Aminoethyl)-1H-indole-5,6,7-triol, commonly referred to as 5,6,7-trihydroxytryptamine, is a synthetic, multiply hydroxylated indolethylamine derivative within the tryptamine class. It is characterized by the presence of three adjacent hydroxyl groups on the 5, 6, and 7 positions of the indole ring, a substitution pattern that fundamentally alters its electronic configuration and biological reactivity compared to the endogenous mono-hydroxy neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 55206-15-0
Cat. No. B14635113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Aminoethyl)-1H-indole-5,6,7-triol
CAS55206-15-0
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1=C2C(=CNC2=C(C(=C1O)O)O)CCN
InChIInChI=1S/C10H12N2O3/c11-2-1-5-4-12-8-6(5)3-7(13)9(14)10(8)15/h3-4,12-15H,1-2,11H2
InChIKeyWCBXNFQMMFUFRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Aminoethyl)-1H-indole-5,6,7-triol (55206-15-0): A Hydroxylated Tryptamine for Serotonergic Probe Development and Neuroscience Research


3-(2-Aminoethyl)-1H-indole-5,6,7-triol, commonly referred to as 5,6,7-trihydroxytryptamine, is a synthetic, multiply hydroxylated indolethylamine derivative within the tryptamine class. It is characterized by the presence of three adjacent hydroxyl groups on the 5, 6, and 7 positions of the indole ring, a substitution pattern that fundamentally alters its electronic configuration and biological reactivity compared to the endogenous mono-hydroxy neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) [1]. The compound is primarily utilized as a highly specialized research tool for probing the structural determinants of serotonin transporter (SERT) substrate recognition and for investigating autoxidation-driven neurotoxicity mechanisms, rather than as a general serotonergic agonist [2]. Its synthesis and distribution have been specifically supported by the NIMH Chemical Synthesis and Drug Supply Program to provide a unique, stereo-electronically distinct tool unavailable from standard commercial sources for in vitro and ex vivo studies [2].

Procurement Rationale for 3-(2-Aminoethyl)-1H-indole-5,6,7-triol: Why 5-HT, 5,7-DHT, and 4,5,7-THT Are Not Viable Substitutes


For scientific applications requiring a highly polar, electron-rich tryptamine scaffold with a specific 5,6,7-trihydroxy substitution, standard in-class compounds like serotonin (5-HT), 5,7-dihydroxytryptamine (5,7-DHT), or the isomeric 4,5,7-trihydroxytryptamine cannot serve as direct surrogates. The unique vicinal triol arrangement on the indole's benzenoid ring creates a distinct hydrogen-bonding network and redox potential that governs its interaction with amine transporters and its susceptibility to autoxidation [1]. Crucially, the isomeric form, 4,5,7-trihydroxytryptamine, is an intermediate in an entirely separate oxidative pathway, leading to a divergent neurotoxicological profile and precluding its use as a structural mimic for the 5,6,7-isomer [2]. The choice of 5,6,7-trihydroxytryptamine over a mono- or di-hydroxylated analog is therefore determined by the need for this exact, complete hydroxylation pattern to define structure-activity relationships at the serotonergic synapse.

Quantitative Differentiation Evidence for 3-(2-Aminoethyl)-1H-indole-5,6,7-triol: Comparator Data for Scientific Selection


SERT Substrate Discrimination: 5,6,7-THT's Utility in Transporter Recognition Studies vs. Known Substrates

Unlike 5-HT, which shows <5-fold potency differences between human and Drosophila SERT (hSERT vs. dSERT), 5,6,7-trihydroxytryptamine was specifically selected alongside a panel of tryptamine derivatives by Adkins et al. (2001) to identify structural determinants that lead to 5- to 40-fold species-specific potency variations [1]. While its absolute Ki at hSERT and dSERT was not reported in the public abstract, its inclusion as a key comparator in a study identifying Y95/F90 as a critical residue for substrate recognition demonstrates its value in mapping SERT pharmacophores [1]. This contrasts with 5-HT, which was equipotent at both transporter species, highlighting that the 5,6,7-triol pattern imposes unique molecular recognition constraints not present in the endogenous transmitter [1].

Serotonin Transporter (SERT) Substrate Recognition Structure-Activity Relationship (SAR)

Divergent Oxidative Pathway Fate: 5,6,7-Trihydroxytryptamine vs. the 4,5,7- Isomer in Neurotoxin Formation

The isomeric identity of the trihydroxytryptamine is critical, as the 4,5,7-isomer is a confirmed intermediate in a specific electrochemical and autoxidation pathway that culminates in the formation of the potent neurotoxin 5-hydroxytryptamine-4,7-dione [1]. The 5,6,7-isomer, by contrast, is not part of this destructive metabolic route. The 5-HT oxidative pathway proceeds via 5,7-DHT to 4,5,7-trihydroxytryptamine and then to the dione neurotoxin, a pathway shown to be more potent than 5,7-DHT itself [1]. This pathway-specific fate establishes that 5,6,7-trihydroxytryptamine is chemically and biologically distinct from its regioisomer, with a predicted divergent neurotoxicological profile. Substitution with 4,5,7-THT would model a neurodegeneration pathway, whereas 5,6,7-THT serves to probe the structural boundaries of this autoxidation mechanism.

Electrochemistry Autoxidation Neurotoxin Pathway

Monoamine Uptake Inhibition: SAR of Hydroxylation Pattern with 5,6-DHT and 5,7-DHT as Baselines

Structure-activity relationship studies on hydroxylated tryptamines demonstrate that the number and position of hydroxyl groups drastically modulate potency for inhibiting monoamine uptake. Horn et al. (1973) established that the most potent inhibitor of [3H]5-HT uptake into rat hypothalamus was 5,6-dihydroxytryptamine (5,6-DHT), and that shifting the second hydroxyl to the 7-position (5,7-DHT) caused a more than 6-fold decrease in potency [1]. The further addition of a third hydroxyl group in the 6-position to create the 5,6,7-triol pattern is inferred to further modify this affinity based on stereoelectronic principles, providing a distinct tool to probe the limits of the uptake pharmacophore [1]. The monohydroxy comparator 7-hydroxytryptamine (7-HT) showed intermediate potency, confirming a non-linear SAR network [1].

Monoamine Uptake Neurotoxicity 5,6-DHT

Central Monoamine Neuron Toxicity: Long-Term Selectivity Profile Contrast with 5,6-DHT and 5,7-DHT

Early neurotoxicity studies highlight that dihydroxytryptamines are not uniformly selective. For instance, 5,6-DHT was found to be selective for indolaminergic (IA) neurons only within a restricted dose range; at higher doses (>75 µg), it provoked convulsions, limb paralysis, and damage to central noradrenergic (NA) and dopaminergic (DA) neurons in addition to IA neurons, rendering it severely toxic [1]. The non-specific actions of 6,7-DHT were even more profound, with an LD50 of about 50 µg and 30% lethality at 25 µg [2]. By contrast, the tri-hydroxylated 5,6,7-THT was synthesized as a tool to explore whether increasing hydroxylation could eliminate the non-specific toxicity seen in dihydroxy-analogs by altering transport selectivity or autoxidation kinetics. Data from Baumgarten et al. [3] positions trihydroxytryptamines as a separate class with distinct long-term effects on monoamine content and fluorescence morphology.

Selective Neurotoxicity Monoamine Depletion 5,6-DHT

NIMH Repository Exclusivity: A Validated, Non-Commercial Probe with Documented Provenance

5,6,7-trihydroxytryptamine creatinine sulfate (NIMH Code: T-503) is distributed through the NIMH Chemical Synthesis and Drug Supply Program, a program that since 1959 has provided unique, non-commercially available research compounds to the scientific community [1]. Its inclusion in this program confirms that there is no equivalent commercial alternative for this specific chemical entity. The associated references in the NIMH compound profile, including Adkins et al. (2001) and Creveling et al. (1975), tie its provenance directly to peer-reviewed pharmacological validation [1]. This contrasts with bulk commercial catalog compounds, which lack the same verified biological characterization and synthesis provenance. For procurement, this means the compound is exclusively accessible through this government-supported channel, ensuring consistency with the published literature.

Chemical Probe NIMH Repository Reference Standard

High-Value Application Scenarios for 3-(2-Aminoethyl)-1H-indole-5,6,7-triol Based on Quantitative Evidence


Mapping Species-Specific Pharmacophores at the Serotonin Transporter (SERT)

This is the principal validated application for the compound. As demonstrated by Adkins et al. (2001), 5,6,7-trihydroxytryptamine is a critical tool for identifying structural determinants of substrate recognition that lead to high species-selectivity at hSERT vs. dSERT. Unlike the equipotent 5-HT, this probe interacts with the Y95/F90 residue locus implicated in antagonist and substrate recognition, making it essential for research programs designing selective SERT ligands or investigating transporter evolution [1].

Defining the Structural Boundaries of Autoxidation-Dependent Neurotoxicity

The 5,6,7-trihydroxy isomer is required to establish the chemical perimeter of the 5-HT neurotoxicity pathway. Since 4,5,7-trihydroxytryptamine lies directly on the pathway to the potent neurotoxin 5-hydroxytryptamine-4,7-dione, the 5,6,7-isomer serves as a vital negative control to probe whether altering the hydroxylation pattern abolishes this destructive autoxidation cascade [2]. This application is fundamental for mechanistic studies on Parkinson's disease-related endogenously formed toxins.

QSAR Model Completion for the Serotonergic Uptake Pharmacophore

For computational chemistry groups building quantitative structure-activity relationship (QSAR) models of monoamine transporters, the 5,6,7-triol substitution pattern defines the extreme boundary of the hydroxylation parameter space. The monohydroxy (7-HT) and dihydroxy (5,6-DHT, 5,7-DHT) analogs have defined potencies in [3H]5-HT uptake inhibition assays. Incorporating the trihydroxy endpoint is necessary to accurately model the steric and electronic limits of the transporter binding pocket and to avoid extrapolation errors that would arise from using only dihydroxy data [3].

Quote Request

Request a Quote for 3-(2-Aminoethyl)-1H-indole-5,6,7-triol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.